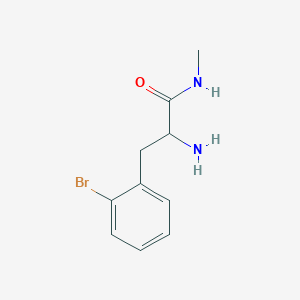![molecular formula C14H21BrO B13167368 ({[4-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13167368.png)
({[4-(Bromomethyl)hexyl]oxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-(Bromomethyl)hexyl]oxy}methyl)benzene is an organic compound with the molecular formula C14H21BrO It is a derivative of benzene, where a bromomethyl group is attached to a hexyl chain, which is further connected to a benzene ring through an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Bromomethyl)hexyl]oxy}methyl)benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromomethylhexanol and benzyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
({[4-(Bromomethyl)hexyl]oxy}methyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include benzyl alcohols or benzoic acids.
Reduction: Products include methyl-substituted benzene derivatives.
Scientific Research Applications
({[4-(Bromomethyl)hexyl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways involving brominated compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ({[4-(Bromomethyl)hexyl]oxy}methyl)benzene involves its interaction with various molecular targets:
Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function.
Pathways: The compound can interfere with cellular pathways by modifying proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the hexyl chain.
4-Bromomethylbenzene: Similar but without the oxy-methyl linkage.
Hexyl Bromide: Similar but lacks the benzene ring.
Uniqueness
({[4-(Bromomethyl)hexyl]oxy}methyl)benzene is unique due to its combined structural features of a bromomethyl group, a hexyl chain, and a benzene ring, making it versatile for various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H21BrO |
|---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
4-(bromomethyl)hexoxymethylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-2-13(11-15)9-6-10-16-12-14-7-4-3-5-8-14/h3-5,7-8,13H,2,6,9-12H2,1H3 |
InChI Key |
OTHQWFWVBPHSQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


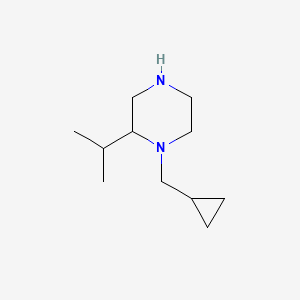
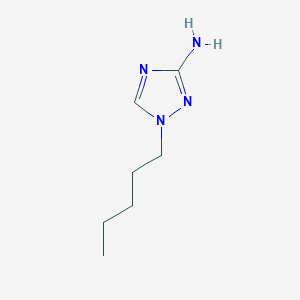

![1-Benzyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13167310.png)
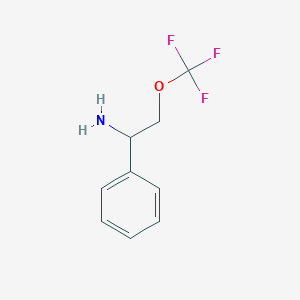
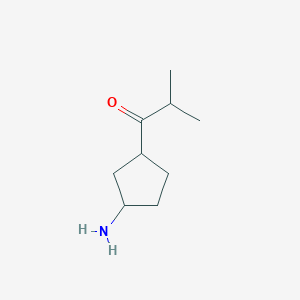
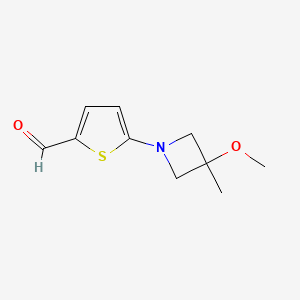
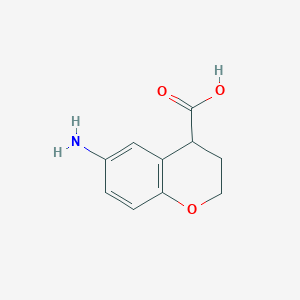
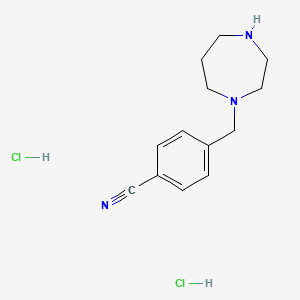
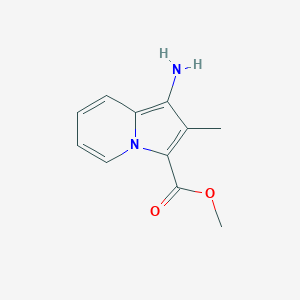

![tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13167362.png)
![5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13167371.png)
